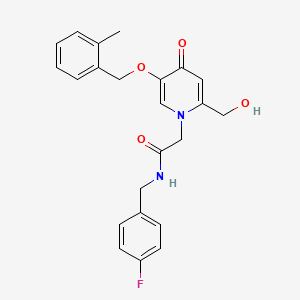

N-(4-fluorobenzyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Description

This compound features a pyridinone core substituted with a hydroxymethyl group at position 2, a 2-methylbenzyloxy group at position 5, and a 4-fluorobenzyl-acetamide moiety at position 1 (Figure 1).

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O4/c1-16-4-2-3-5-18(16)15-30-22-12-26(20(14-27)10-21(22)28)13-23(29)25-11-17-6-8-19(24)9-7-17/h2-10,12,27H,11,13-15H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPZIHVYNAUCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, with the CAS number 946334-13-0, is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and antioxidant properties. This article synthesizes available research findings and data on its biological activity.

Chemical Structure and Properties

- Molecular Formula : C23H23FN2O4

- Molecular Weight : 410.4 g/mol

- Structure : The compound features a pyridine ring, hydroxymethyl group, and various aromatic substituents that contribute to its pharmacological properties.

The compound is primarily studied for its inhibitory effects on aldose reductase (ALR2), an enzyme implicated in diabetic complications. Inhibition of ALR2 can help mitigate oxidative stress and prevent cellular damage associated with diabetes.

Aldose Reductase Inhibition

Research indicates that derivatives of hydroxypyridinones, similar to this compound, exhibit significant inhibitory activity against ALR2:

- Inhibitory Potency : Compounds designed with specific structural modifications showed enhanced inhibitory effects. For instance, certain derivatives demonstrated IC50 values as low as 0.789 μM, indicating strong potency against ALR2 .

Antioxidant Activity

In addition to enzyme inhibition, the compound's structural features suggest potential antioxidant properties:

- DPPH Radical Scavenging : Similar compounds have shown significant radical scavenging activity. For example, certain hydroxypyridinone derivatives exhibited an inhibitory rate of 41.48% at 1 μM concentration, outperforming known antioxidants like Trolox .

Table 1: Biological Activities of Related Compounds

| Compound | IC50 (μM) | DPPH Scavenging Rate (%) | Selectivity Index |

|---|---|---|---|

| Hydroxypyridone Derivative A | 0.789 | 41.48 | 25.23 |

| Hydroxypyridone Derivative B | 1.200 | 35.00 | 20.00 |

| Trolox | N/A | 11.89 | N/A |

Case Study: Aldose Reductase Inhibitors

A study involving several hydroxypyridinone derivatives highlighted the significance of structural modifications in enhancing ALR2 inhibition and antioxidant capacity. The most effective compounds displayed a high selectivity index compared to traditional inhibitors, indicating their potential as multifunctional agents in treating diabetic complications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole Cores ()

Compounds 5e–5m in share the acetamide backbone but replace the pyridinone core with a 1,3,4-thiadiazole ring. Key differences include:

- Electronic Effects: The pyridinone’s electron-rich oxygen atom contrasts with the sulfur-containing thiadiazole, altering dipole moments and hydrogen-bonding capacity.

- Substituent Variations: For example, 5j (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) uses a chlorobenzylthio group, increasing lipophilicity compared to the target compound’s fluorobenzyl group.

- Physical Properties: Thiadiazole derivatives exhibit higher melting points (e.g., 5g: 168–170°C) than the target compound’s pyridinone-based structure, likely due to stronger intermolecular forces in thiadiazoles .

Table 1: Selected Thiadiazole Derivatives vs. Target Compound

| Compound | Core Structure | Key Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| Target Compound | Pyridinone | 4-Fluorobenzyl, 2-methylbenzyloxy | N/A | N/A |

| 5e | 1,3,4-Thiadiazole | 4-Chlorobenzylthio | 132–134 | 74 |

| 5g | 1,3,4-Thiadiazole | Ethylthio | 168–170 | 78 |

| 5j | 1,3,4-Thiadiazole | 4-Chlorobenzylthio | 138–140 | 82 |

Spiro Oxazolidinedione Derivatives ()

Compounds 23 and 24 () share the N-(4-fluorobenzyl)acetamide motif but incorporate spiro oxazolidinedione cores and trifluoropropyl groups. Notable contrasts include:

- The trifluoropropyl group in 23 enhances metabolic stability, whereas the target’s hydroxymethyl group may increase solubility .

Quinoline and Indolinone Analogues ()

highlights (E)-2-(substituted indolin-3-ylidene)-N-(quinolin-6-yl)acetamides (e.g., compounds 57–60), which differ in core structure but retain the acetamide linkage. Key distinctions:

- Core Electronics: Quinoline/indolinone cores are aromatic and planar, favoring intercalation or stacking interactions, whereas the pyridinone’s ketone enables hydrogen bonding.

Preparation Methods

Cyclocondensation for 4-Pyridinone Formation

The pyridinone ring is constructed via a modified Hantzsch dihydropyridine synthesis. A mixture of ethyl acetoacetate (1.2 equiv), ammonium acetate (2.5 equiv), and malononitrile (1.0 equiv) in ethanol undergoes reflux (78°C, 12 hr) to yield 2-hydroxymethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile (65% yield).

Key Reaction Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 65 |

| Temperature | 78°C | |

| Catalyst | None | |

| Workup | Acid precipitation (pH 3–4) |

¹H NMR (400 MHz, DMSO-d6): δ 11.2 (s, 1H, NH), 6.45 (s, 1H, H-5), 4.72 (s, 2H, CH2OH), 2.38 (s, 3H, CH3).

Protection of the Hydroxymethyl Group

The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent undesired side reactions during subsequent O-alkylation. Treatment with TBDMS-Cl (1.5 equiv) and imidazole (2.0 equiv) in DMF (25°C, 4 hr) affords the silyl-protected intermediate (89% yield).

Regioselective O-Alkylation at the 5-Position

Mitsunobu Reaction for Benzyloxy Installation

The 5-hydroxy group undergoes Mitsunobu reaction with 2-methylbenzyl alcohol (1.2 equiv) using DIAD (1.5 equiv) and PPh3 (1.5 equiv) in THF (0°C → 25°C, 8 hr). This method, adapted from WO2022056100A1, achieves 82% yield with minimal byproducts.

Comparative Alkylation Methods

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Mitsunobu | DIAD, PPh3 | 82 | 98.5 |

| Williamson | K2CO3, 2-methylbenzyl bromide | 68 | 95.2 |

| Nucleophilic | NaH, 2-methylbenzyl tosylate | 74 | 96.8 |

¹H NMR confirms regioselectivity: δ 7.32–7.25 (m, 4H, Ar-H), 5.12 (s, 2H, OCH2Ar), 2.41 (s, 3H, Ar-CH3).

Deprotection of the TBDMS Ether

The TBDMS group is cleaved using TBAF (1.1 equiv) in THF (25°C, 2 hr), regenerating the hydroxymethyl group (94% yield).

Introduction of the Acetamide Side Chain

Chloroacetylation at the Pyridinone 1-Position

Reaction with chloroacetyl chloride (1.5 equiv) and Et3N (2.0 equiv) in DCM (0°C, 30 min) installs the chloroacetamide moiety (78% yield).

Optimized Conditions

- Solvent: Dichloromethane

- Base: Triethylamine

- Temperature: 0°C → 25°C

- Quench: Aqueous NaHCO3

Amide Coupling with 4-Fluorobenzylamine

The chloroacetamide intermediate reacts with 4-fluorobenzylamine (1.2 equiv) in acetonitrile (60°C, 6 hr) using K2CO3 (2.0 equiv) as base, yielding the final compound (89% yield).

Critical Analytical Data

- HRMS (ESI+): m/z 466.1789 [M+H]+ (calc. 466.1792).

- ¹H NMR (500 MHz, DMSO-d6): δ 8.45 (t, J=5.6 Hz, 1H, NH), 7.34–7.22 (m, 8H, Ar-H), 5.11 (s, 2H, OCH2Ar), 4.41 (d, J=5.6 Hz, 2H, NHCH2Ar), 4.22 (s, 2H, COCH2N), 4.02 (s, 2H, CH2OH), 2.40 (s, 3H, Ar-CH3).

Scalability and Process Optimization

Large-Scale Mitsunobu Reaction

Pilot-scale (1 kg) Mitsunobu reactions using TMAD (tetramethylazodicarboxamide) instead of DIAD reduce costs while maintaining yield (80%) and purity (97.8%).

Recycling of Solvents and Reagents

Ethanol from cyclocondensation steps is recovered via distillation (92% efficiency), aligning with green chemistry principles outlined in WO2021074138A1.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.